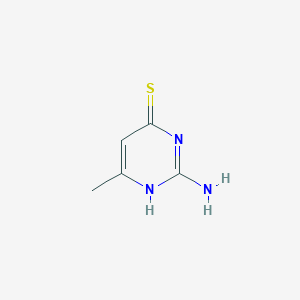
4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene is an organic compound that features a styrene backbone substituted with four fluorine atoms and a tert-butoxy group. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both electron-withdrawing fluorine atoms and the bulky tert-butoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene typically involves the introduction of the tert-butoxy group and the fluorine atoms onto a styrene backbone. One common method involves the reaction of a suitable styrene derivative with tert-butyl alcohol in the presence of a strong acid or base to introduce the tert-butoxy group. The fluorine atoms can be introduced through halogen exchange reactions using fluorinating agents such as potassium fluoride or cesium fluoride under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the tert-butoxy group.
Radical Reactions: The presence of the tert-butoxy group can facilitate radical reactions, such as polymerization.
Common Reagents and Conditions
Substitution: Reagents like potassium tert-butoxide or sodium hydride can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as tert-butyl hydroperoxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation can produce oxides and reduction can yield deprotected styrene derivatives.
Aplicaciones Científicas De Investigación
4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene has several applications in scientific research:
Biology: The compound can be used in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Fluorinated derivatives of the compound are explored for their potential use in pharmaceuticals due to their enhanced metabolic stability.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene involves its interaction with molecular targets through its fluorine atoms and tert-butoxy group. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the compound, while the bulky tert-butoxy group can provide steric hindrance, affecting the compound’s interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Sodium tert-butoxide: A strong, non-nucleophilic base used in various organic reactions.
Hexa(tert-butoxy)ditungsten(III): A coordination complex with unique reactivity due to the presence of tert-butoxy groups.
Nonafluoro-tert-butoxy compounds: Fluorinated ethers with similar fluorous properties.
Uniqueness
4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene is unique due to the combination of its styrene backbone, multiple fluorine atoms, and the tert-butoxy group. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
1-ethenyl-2,3,5,6-tetrafluoro-4-[(2-methylpropan-2-yl)oxy]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F4O/c1-5-6-7(13)9(15)11(10(16)8(6)14)17-12(2,3)4/h5H,1H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKPOBGCHDVVRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C(=C(C(=C1F)F)C=C)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382015 |
Source


|
| Record name | 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343305-41-9 |
Source


|
| Record name | 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)
![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)
![ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate](/img/structure/B1303977.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)







